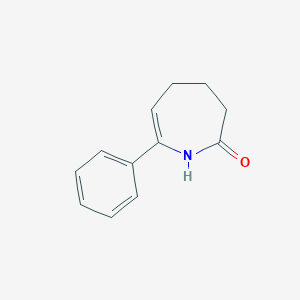![molecular formula C10H13N5O2 B14218774 [(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol CAS No. 545374-73-0](/img/structure/B14218774.png)
[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol is a complex organic compound with a molecular formula of C19H29N7O3 . This compound features a morpholine ring substituted with a purine moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of [(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol undergoes various chemical reactions, including:
Scientific Research Applications
[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol involves its interaction with specific molecular targets. The purine moiety allows it to bind to enzymes and receptors involved in purine metabolism, potentially inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol can be compared with other purine-containing compounds, such as:
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Guanosine: Another purine nucleoside that plays a crucial role in cellular metabolism and signaling.
[(2S,6R)-6-(6-Benzamido-9H-purin-9-yl)-4-tritylmorpholin-2-yl]methyl dimethylphosphoramidochloridate: A synthetic compound with a similar structure but different functional groups, leading to distinct chemical properties and applications.
This compound stands out due to its unique combination of a morpholine ring and a purine moiety, which imparts specific chemical and biological properties .
Properties
CAS No. |
545374-73-0 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
[(2S,6R)-6-purin-9-ylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2/c16-4-7-1-11-3-9(17-7)15-6-14-8-2-12-5-13-10(8)15/h2,5-7,9,11,16H,1,3-4H2/t7-,9+/m0/s1 |
InChI Key |
JKFVXPGIOQUGMZ-IONNQARKSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CN1)N2C=NC3=CN=CN=C32)CO |
Canonical SMILES |
C1C(OC(CN1)N2C=NC3=CN=CN=C32)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)
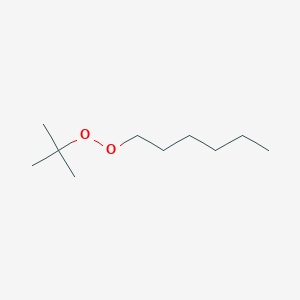
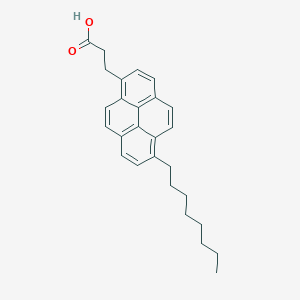
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
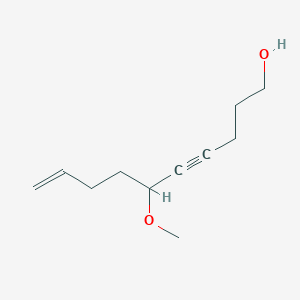
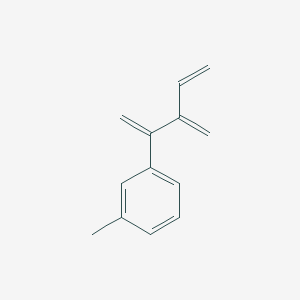
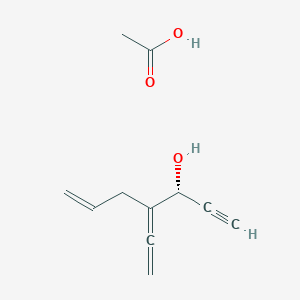
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
phosphanium bromide](/img/structure/B14218760.png)
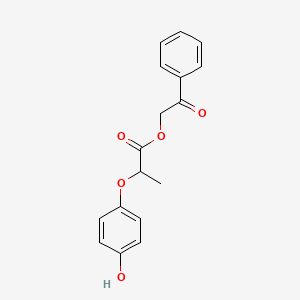
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
